N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide
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Overview
Description
N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide: is a chemical compound that belongs to the class of benzamides It features a cyclopropyl group, an imidazole ring, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-nitrobenzoic acid with cyclopropylamine under suitable conditions to form N-cyclopropyl-4-nitrobenzamide.
Introduction of the Imidazole Ring: The next step involves the introduction of the imidazole ring. This can be achieved by reacting N-cyclopropyl-4-nitrobenzamide with imidazole in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide can undergo reduction to form the corresponding amine.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring can be replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Reduction: Formation of N-cyclopropyl-4-(1H-imidazol-1-yl)-3-aminobenzamide.
Substitution: Various substituted imidazole derivatives.
Oxidation: Oxidized derivatives of the cyclopropyl group.
Scientific Research Applications
Chemistry
N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide is used as a building block in organic synthesis
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The nitro group can participate in redox reactions, affecting cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(1H-imidazol-1-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-cyclopropyl-4-(1H-imidazol-1-yl)-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
N-cyclopropyl-4-(1H-imidazol-1-yl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-cyclopropyl-4-(1H-imidazol-1-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropyl group, imidazole ring, and nitro group makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-4-imidazol-1-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c18-13(15-10-2-3-10)9-1-4-11(12(7-9)17(19)20)16-6-5-14-8-16/h1,4-8,10H,2-3H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZIACIJEQLYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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